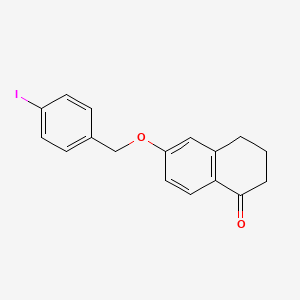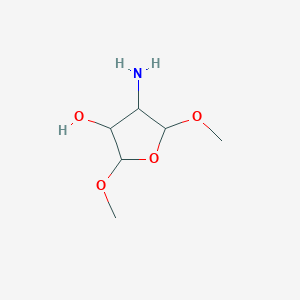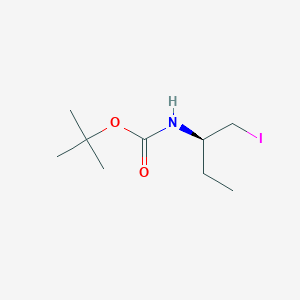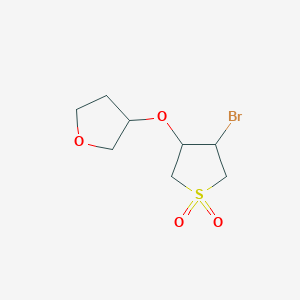
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione is a heterocyclic organic compound that contains a thiolane ring, an oxolane ring, and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a brominating agent and an oxolane derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The reaction may also require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can improve the yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Compounds with substituted functional groups, such as amines or alkyl groups.
科学的研究の応用
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
3-Bromo-4-(oxolan-3-yloxy)pyridine: Contains a pyridine ring instead of a thiolane ring, which may result in different chemical and biological properties.
3-Bromo-4-(oxolan-3-yloxy)benzene: Contains a benzene ring, which can influence its reactivity and applications.
3-Bromo-4-(oxolan-3-yloxy)thiophene:
The uniqueness of this compound lies in its specific combination of functional groups and rings, which can impart distinct chemical reactivity and biological activity.
特性
分子式 |
C8H13BrO4S |
|---|---|
分子量 |
285.16 g/mol |
IUPAC名 |
3-bromo-4-(oxolan-3-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13BrO4S/c9-7-4-14(10,11)5-8(7)13-6-1-2-12-3-6/h6-8H,1-5H2 |
InChIキー |
SJCMYIPXPJHWEE-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OC2CS(=O)(=O)CC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
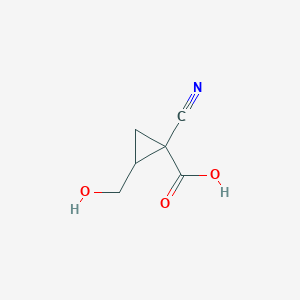
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)

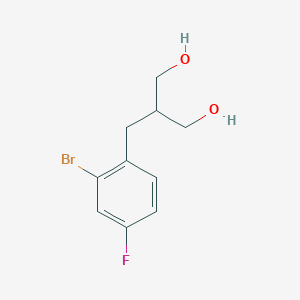
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)

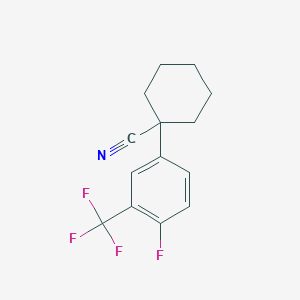
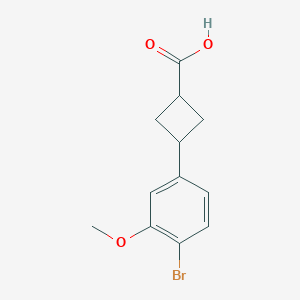
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
